4-Methoxy-5-methylbenzene-1,2-diamine
Overview
Description
4-Methoxy-5-methylbenzene-1,2-diamine is an organic compound widely used as an intermediate in organic synthesis and pharmaceuticals . It is an important precursor for the synthesis of other heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H12N2O . The InChI code for this compound is 1S/C8H12N2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,9-10H2,1-2H3 .Scientific Research Applications
Organogels and Mesophases : A study by Ziessel et al. (2004) demonstrates the use of highly functionalized molecules, including 4-methyl-3,5-diacylaminobenzene derivatives (related to 4-Methoxy-5-methylbenzene-1,2-diamine), in creating organogels and mesophases. These compounds can form macromolecule-like aggregates and exhibit thermotropic cubic mesophases, making them applicable in the development of new classes of gelating agents and mesomorphic materials (Ziessel et al., 2004).
Corrosion Inhibition : Singh and Quraishi (2016) explored the corrosion inhibiting properties of N1,N1'-(1,4-phenylene)bis(N4-(4-methoxybenzylidene)benzene-1,4-diamine) and related compounds for mild steel in acidic environments. These compounds effectively inhibit corrosion, making them valuable in industrial applications such as steel pickling and oil well acidization (Singh & Quraishi, 2016).
Ion Selective Electrodes : Soleymanpour et al. (2006) investigated the use of a diamine compound, similar in structure to this compound, as a neutral ionophore for creating highly selective and sensitive PVC membrane electrodes for Be2+ ions. This application is significant in potentiometric determinations and environmental monitoring (Soleymanpour et al., 2006).
Electrochromic Materials : Liou and Chang (2008) synthesized a new aromatic diamine, including 4-methoxy-substituted derivatives, for creating highly stable anodic electrochromic aromatic polyamides. These materials have potential applications in electronic display technologies due to their excellent electrochromic properties and thermal stability (Liou & Chang, 2008).
Electrosynthesis and Characterization : Moustafid et al. (1991) focused on the electrosynthesis and spectroscopic characterization of polymers derived from 1-methoxy-4-ethoxybenzene and related compounds. These materials find applications in electronics due to their electrical conductivity and optical properties (Moustafid et al., 1991).
Biomass Analysis : Vane and Abbott (1999) utilized methoxyphenols, closely related to this compound, as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. This application is crucial in organic geochemistry and environmental studies (Vane & Abbott, 1999).
Safety and Hazards
The safety information for 4-Methoxy-5-methylbenzene-1,2-diamine indicates that it is a hazardous substance. It has the signal word “Warning” and is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Benzene derivatives often interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
Benzene derivatives can undergo electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism might be relevant to the action of 4-Methoxy-5-methylbenzene-1,2-diamine.
Biochemical Pathways
Benzene derivatives can influence a variety of biochemical pathways due to their potential interactions with various biological targets .
Pharmacokinetics
The properties of benzene derivatives can vary widely depending on their specific chemical structures .
Result of Action
The effects of benzene derivatives can be diverse, depending on their specific targets and the nature of their interactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can potentially affect the compound’s behavior .
Properties
IUPAC Name |
4-methoxy-5-methylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHJSFQVNCVUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625984 | |
Record name | 4-Methoxy-5-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38608-08-1 | |
Record name | 4-Methoxy-5-methylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50625984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-5-methylbenzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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